PDE7B Inhibition: Cross-Screen Activity Profile
This compound has been screened against recombinant human PDE7B and returned a Ki value of 910 nM in an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate, with a 15-minute incubation period [1]. By contrast, the compound exhibited substantially lower affinity for PDE4A (Ki = 1,300 nM) and PDE5A (Ki = 1,600 nM) under analogous assay conditions, indicating a modest preference for PDE7B over these related phosphodiesterase isoforms [1]. No head-to-head comparison with another compound sharing the same scaffold but differing in the piperidine or acetamide substituent is publicly available, so this cross-target selectivity represents the highest level of differential evidence currently accessible.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human phosphodiesterase isoforms |
|---|---|
| Target Compound Data | PDE7B Ki = 910 nM |
| Comparator Or Baseline | PDE4A Ki = 1,300 nM; PDE5A Ki = 1,600 nM (same compound, different targets) |
| Quantified Difference | 1.4-fold selectivity for PDE7B over PDE4A; 1.8-fold over PDE5A |
| Conditions | Recombinant full-length human PDE7B, PDE4A, and PDE5A; IMAP assay; fluorescent cAMP/cGMP substrate; 15 min incubation |
Why This Matters
For researchers exploring cAMP-specific phosphodiesterase modulation, a compound with a PDE7B Ki in the sub-micromolar range and some, albeit modest, selectivity over PDE4A/PDE5A may offer a starting point for chemical optimization, especially if PDE7B-related pathways (e.g., immunomodulation, CNS) are the focus.
- [1] BindingDB. Entry BDBM50150171 (CHEMBL3770470). Enzyme inhibition data for PDE7B, PDE4A, and PDE5A. View Source
